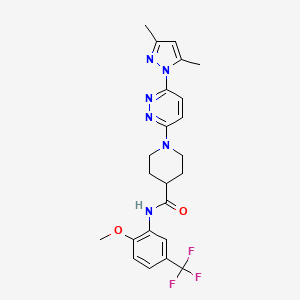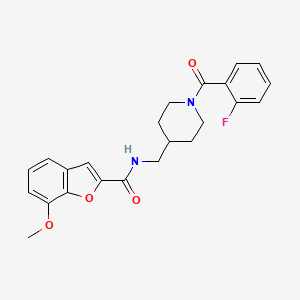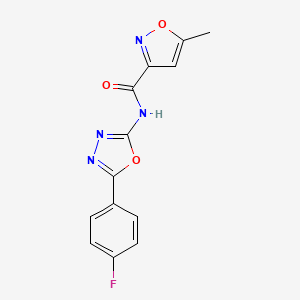
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with specific functional groups and structural motifs is a common theme in medicinal chemistry, aiming to develop new therapeutic agents. For instance, the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and their isomeric carboxamides involved a Hansch/Free-Wilson model to establish a structure-activity relationship, leading to the identification of potent antiallergic derivatives . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved through a condensation reaction, starting from 4-fluoro-2-isocyanato-1-methylbenzene and involving amination and cyclisation steps . Another compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized via condensation and saponification processes, starting from ethyl 5-amino-1H-pyrazole-4-carboxylate . These methods highlight the importance of multi-step organic synthesis in creating compounds with potential biological activities.
Molecular Structure Analysis
The determination of crystal structures is crucial for understanding the molecular conformation and potential interaction with biological targets. The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide provided insights into its antitumor activity, as the spatial arrangement of atoms can influence the compound's ability to inhibit cancer cell proliferation . Similarly, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, which is essential for understanding its distinct inhibition of cancer cell lines . These analyses are fundamental in the drug design process, as they can inform the optimization of molecular interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their complexity and the need for precise control over reaction conditions. For example, the nucleophilic displacement of bromide with [18F]fluoride to synthesize radiolabeled compounds demonstrates the feasibility of introducing radioactive isotopes for imaging purposes, such as positron emission tomography (PET) . These reactions not only contribute to the synthesis of potential therapeutic agents but also enable the creation of tools for biological research and diagnostics.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are critical for its biological activity and pharmacokinetic profile. The antiallergic activity of the synthesized benzamides and carboxamides was influenced by their physicochemical properties, as discussed in the context of their structure-activity relationship . The specific radioactivity and radiochemical purity of the radiolabeled compounds are also important properties that determine their suitability for in vivo imaging studies . Understanding these properties is essential for the development of compounds with desirable therapeutic characteristics.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by McLaughlin et al. (2016) focused on the synthesis and characterization of related compounds, highlighting the importance of accurate identification in research chemicals, which is critical for ensuring the validity of scientific experiments (McLaughlin et al., 2016).
Antidiabetic Screening
- Lalpara et al. (2021) synthesized and evaluated N-substituted derivatives for in vitro antidiabetic activity. This study illustrates the potential application of such compounds in the development of new treatments for diabetes (Lalpara et al., 2021).
Anticancer Activity
- Research by Ravinaik et al. (2021) explored the synthesis of related compounds and evaluated their anticancer activity against various cancer cell lines. This suggests the potential use of such compounds in cancer research and therapy (Ravinaik et al., 2021).
Insecticidal Activities
- Shi et al. (2000) and Qi et al. (2014) conducted studies on the synthesis of compounds with similar structures and evaluated their insecticidal activities. These studies demonstrate the possible use of these compounds in developing new insecticides (Shi et al., 2000), (Qi et al., 2014).
Antibacterial Activities
- Hui et al. (2002) explored the synthesis of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Hui et al., 2002).
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O3/c1-7-6-10(18-21-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHFPOAGVCNFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

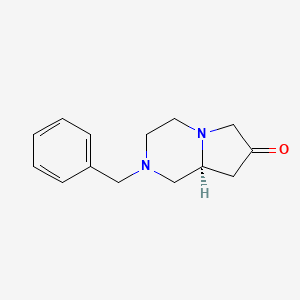
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)
![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
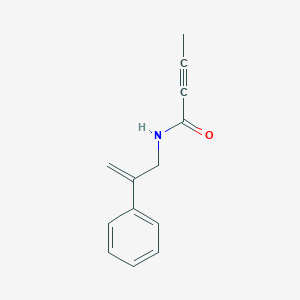
![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)
![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)
![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)


